molecular formula C37H36N2O9S3 B1330330 Brilliant Blue CAS No. 25305-78-6

Brilliant Blue

Cat. No.: B1330330
CAS No.: 25305-78-6
M. Wt: 748.9 g/mol
InChI Key: CTRXDTYTAAKVSM-UHFFFAOYSA-N
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Description

Brilliant Blue FCF (FD&C Blue No. 1, E133) is a synthetic triarylmethane dye approved for use in food, drugs, and cosmetics, and is an invaluable tool in diverse scientific research applications . This water-soluble compound, with a characteristic this compound color and maximum absorption at approximately 628-630 nm, serves as a critical agent in biochemical and microbiological studies . In biochemistry, it is widely employed in protein staining protocols, such as in Coomassie this compound-based assays for detecting proteins in gel electrophoresis, due to its selective binding and chromogenic properties . Recent, groundbreaking research has demonstrated its unique ability to selectively protect bacteriophages from UV irradiation inactivation, enabling novel dual-action sterilization methods that combine phages and UV light to effectively combat bacterial biofilms on membranes and in food systems . Furthermore, its strong chromophore makes it an excellent visible tracer for hydrological studies and environmental monitoring, as it is attracted to and sorbed in acidic soils, allowing for the visualization of water flow paths . In analytical chemistry, it functions as a key component in redox indicator experiments, such as the classic "blue bottle" experiment, where it visualizes oxidation and reduction states . The product is supplied as a high-purity, stable powder with a defined molecular weight of 792.85 g/mol and excellent solubility in water . This reagent is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human consumption purposes. Researchers should handle the material using appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information .

Properties

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXDTYTAAKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15792-67-3 (aluminum[3:1]salt), 2650-18-2 (di-ammonium salt), 3844-45-9 (di-hydrochloride salt), 68921-42-6 (unspecified aluminum salt), 71701-18-3 (di-potassium salt), 71701-19-4 (potassium.hydrochloride salt)
Record name Brilliant Blue
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?)
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Solubility

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether
Record name Brilliant Blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster

CAS No.

25305-78-6, 68921-42-6, 3844-45-9
Record name Brilliant Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen (ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, aluminium salt
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Record name Brilliant Blue
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Record name Fd&c blue no. 1, aluminum lake
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Melting Point

283 °C (decomposes)
Record name Brilliant Blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Scientific Research Applications

Food Industry

Brilliant Blue FCF is primarily used as a colorant in processed foods, medications, and dietary supplements. Its safety profile has been well established, with the European Food Safety Authority determining acceptable daily intake levels. The dye's absorption rate in rats is approximately 0.5%, indicating minimal systemic exposure from dietary sources .

Table 1: Applications of this compound in Food

ApplicationDescription
ColorantUsed in candies, beverages, and dairy products
Regulatory ApprovalFDA approved since 1928; considered safe
Absorption RateApproximately 0.5% in rats

Biomedical Research

This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and inflammation modulation.

Neuroprotective Effects

Recent studies have demonstrated that This compound FCF can cross the blood-brain barrier and exhibit neuroprotective effects against ischemic stroke. In an experiment involving middle cerebral artery occlusion in rats, this compound FCF significantly reduced brain infarct volume and cerebral edema by inhibiting pathways associated with cell death (specifically the extracellular regulated protein kinase and glycogen synthase kinase-3β pathways) .

Inhibition of Purinergic Receptors

This compound FCF acts as an inhibitor of purinergic receptors, which play a crucial role in inflammatory responses. This property has been exploited in studies aimed at mitigating spinal cord injuries where it improved recovery outcomes without significant toxicity .

Table 2: Biomedical Applications of this compound

ApplicationFindings
Ischemic Stroke TreatmentReduced infarct volume and edema
Spinal Cord Injury RecoveryImproved recovery outcomes in rat models
Purinergic Receptor InhibitionDecreased inflammation post-injury

Analytical Chemistry

In analytical applications, This compound serves as a vital reagent for protein visualization and quantification.

Protein Visualization

This compound G is commonly used in electrophoresis for visualizing proteins due to its ability to form strong colored bands on cellulose acetate membranes. It is also a key component of the Bradford assay, which quantitatively measures protein concentration based on dye binding .

Case Study: Electrophoresis

In a study examining protein interactions, this compound was utilized to assess enzyme activity through colorimetric assays, demonstrating its versatility as an analytical tool .

Table 3: Analytical Applications of this compound

ApplicationDescription
Protein VisualizationUsed in electrophoresis and microscopy
Bradford AssayMeasures protein concentration through dye binding
Enzyme Activity AssaysColorimetric assays based on dye properties

Chemical Reactions Analysis

Oxidative Degradation by Hypochlorite

The reaction between Coomassie Brilliant Blue-R (BB– Na⁺) and hypochlorite (OCl⁻/HOCl) follows pseudo-first-order kinetics under acidic to neutral conditions (pH 4.0–13.0). Key findings include:

Reaction Mechanism

  • Hypochlorous acid (HOCl) acts as the primary oxidant below pH 7.4 (pKa of HOCl), while OCl⁻ dominates at higher pH .

  • The rate law is governed by:

    Rate=k[BB][HOCl]\text{Rate}=k'[\text{BB}^-][\text{HOCl}]

    where kk' increases with decreasing pH due to higher [HOCl] .

Activation Parameters

ParameterValueConditions
ΔH‡ (Activation enthalpy)29.3 kJ mol⁻¹pH 5.0, 25°C
ΔS‡ (Activation entropy)–204.6 J K⁻¹ mol⁻¹pH 5.0, 25°C

These values suggest a highly ordered transition state during the rate-limiting step .

Oxidation Products

Three major products were isolated and characterized:

  • 4-(4-Ethoxyphenylamino)benzoic acid

  • 3-[(Ethyl-hydroxyamino)methyl]benzene sulfonic acid

  • 6’-Chloro-5’-hydroxy-bicyclohexylidene-2,5,2’-triene-4,4’-dione

The degradation pathway involves cleavage of the central methane carbon and sulfonic acid groups .

Electrochemical Degradation

Electrochemical oxidation of This compound FCF (BBfcf) using boron-doped diamond electrodes proceeds via first-order kinetics. Key results include:

Effect of Counter Anions

AnionDegradation Time (min)Rate Constant (k, min⁻¹)Half-Life (t₁/₂, min)
Cl⁻120.2313.0
Br⁻50.4621.5
NO₃⁻700.01740.8

Bromide ions accelerate degradation due to higher oxidative power of generated BrO⁻ compared to ClO⁻ .

Role of Additives

  • Gallic acid (95% degradation in 10 min) and salicylic acid (87%) enhance degradation via radical-mediated pathways.

  • 2-Nitrophenol reduces efficiency (75%) by competing for reactive oxygen species .

Blue Bottle Experiment

This compound FCF undergoes reversible oxidation-reduction in alkaline solutions:

BBfcf oxidized blue Leuco BBfcf reduced colorless \text{BBfcf oxidized blue }\leftrightarrow \text{Leuco BBfcf reduced colorless }

The reaction is driven by dissolved oxygen, with NaOH acting as a reducing agent .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound Key Structural Features Functional Groups
Brilliant Blue FCF Three aromatic rings with two sulfonate (-SO3Na) groups Sulfonate, sodium counterions
This compound R Additional ethyl and methyl substituents; one sulfonate group Sulfonate, ethyl, methyl
This compound G Benzyl and ethoxy groups; higher sulfonation degree Sulfonate, ethoxy, benzyl
Remazol this compound R Anthraquinone backbone with reactive vinyl sulfone groups Vinyl sulfone, anthraquinone
Quinoline Yellow Quinoline-based structure with sulfonate groups Quinoline, sulfonate

Key Differences :

  • Sulfonation : this compound FCF and G have higher sulfonation, enhancing water solubility compared to this compound R.
  • Reactivity: Remazol this compound R contains reactive vinyl sulfone groups, enabling covalent bonding with textiles, unlike non-reactive triarylmethane dyes.
  • Aromatic Systems: Quinoline Yellow’s heterocyclic structure differs from the triarylmethane/anthraquinone systems of this compound variants, affecting lightfastness and toxicity.

Physicochemical Properties

Property This compound FCF This compound R This compound G Remazol this compound R
Solubility in Water High (≥85% purity) Low (soluble in hot water/ethanol) pH-dependent Moderate (reacts with cellulose)
λmax (nm) 630 595 (protein-bound) 670 (retinal tissue) 592
Stability Stable in acidic conditions Stable at low pH Degrades above pH 7 Light-sensitive

Notable Findings:

  • pH Sensitivity : this compound R exhibits a spectral shift (595 nm → 470 nm) at neutral pH due to reduced electrostatic interactions with proteins.
  • Thermal Stability : this compound FCF retains color intensity up to 100°C, making it suitable for baked goods.

Comparison of Sensitivity :

  • This compound R detects proteins at 0.1–1.0 μg/mL, outperforming Bromophenol Blue (1–10 μg/mL).
  • This compound G’s biocompatibility in retinal surgery surpasses traditional dyes like Indocyanine Green.

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Approval
This compound FCF Low acute toxicity (LD50 > 2,000 mg/kg in rats) Approved by FDA, JECFA, EU (≤150 mg/kg in foods)
This compound R Moderate aquatic toxicity (EC50 = 10 mg/L) Restricted to non-food applications
This compound G Safe for ocular use (no retinal toxicity) FDA-approved as medical device (TissueBlue)
Quinoline Yellow Strong teratogen in zebrafish Banned in EU and Australia

Critical Insights :

  • Regulatory Gaps : While this compound FCF is widely approved, its long-term neurotoxic effects remain understudied.

Environmental Remediation

Dye Removal Efficiency (%) Optimal Method
This compound FCF 95.2 (14 h) Laccase enzyme (pH 4.5, 45°C)
This compound R 90.1 (24 h) Activated carbon (600°C activation)
Remazol this compound R 87.5 (14 h) Recombinant laccase (10 U/mL)

Key Challenges :

  • This compound FCF’s high solubility complicates adsorption-based removal, necessitating enzymatic or advanced oxidation methods.

Q & A

How is Brilliant Blue G-250 utilized in protein quantification assays, and what methodological considerations ensure accuracy?

Level: Basic
Answer: this compound G-250 is a key component in the Bradford assay, a spectrophotometric method for protein quantification. The dye binds to proteins under acidic conditions, inducing a shift in its absorbance maximum from 465 nm (free dye) to 595 nm (protein-bound), proportional to protein concentration . Methodological considerations include:

  • pH control : Optimal binding occurs at pH 1–2, requiring precise buffer preparation.
  • Interference mitigation : Detergents (e.g., SDS) or reducing agents may alter binding; pre-treatments like precipitation are recommended for complex samples.
  • Standard curve validation : Use bovine serum albumin (BSA) or casein standards to account for variability in dye-binding affinity across protein types.

What experimental design strategies optimize this compound removal using bio-composite adsorbents?

Level: Advanced
Answer: Advanced adsorption studies employ factorial designs like Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) to identify critical parameters and interactions. For example:

  • PBD screening : Identifies dominant factors (e.g., adsorbent dosage, pH, initial dye concentration) from 7+ variables .
  • Central Composite Design (CCD) : Models quadratic interactions between parameters (e.g., adsorbent dosage of 0.38 g and contact time of 60.78 min achieving 96.72% removal) .
  • Steepest Ascent Design (SAD) : Locates the optimal region for maximum response before fine-tuning with CCD .
    These methods reduce experimental runs while maximizing data robustness.

How can researchers resolve contradictions in this compound adsorption efficiency across varying experimental conditions?

Level: Advanced
Answer: Contradictions often arise from unaccounted variable interactions or contextual differences (e.g., pH effects on adsorbent surface charge). Strategies include:

  • Sensitivity analysis : Quantify the impact of minor parameter shifts (e.g., ±5% pH variation) using ANOVA to identify statistically significant factors .
  • Cross-study validation : Compare adsorption isotherms (e.g., Langmuir vs. Freundlich models) to assess whether discrepancies stem from mechanistic differences (chemisorption vs. physisorption) .
  • Material characterization : Use SEM-EDS or FTIR to verify adsorbent integrity across trials, ruling out structural degradation as a confounding factor .

What are the critical parameters influencing this compound adsorption in aqueous solutions?

Level: Basic
Answer: Key parameters include:

  • pH : Affects dye ionization and adsorbent surface charge. For Amberlite XAD-4/A. campestris composites, pH 3–5 maximizes electrostatic interactions .
  • Initial dye concentration : Higher concentrations (up to 150 mg/L) increase adsorption capacity but may saturate binding sites .
  • Contact time : Equilibrium is typically reached within 60–100 minutes for bio-composites .
  • Temperature : Elevated temperatures (20–50°C) can enhance diffusion rates but may destabilize adsorbent structures .

What statistical approaches are recommended for analyzing interactions between variables in this compound adsorption studies?

Level: Advanced
Answer: Multivariate statistical tools are critical:

  • ANOVA : Identifies significant factors (e.g., adsorbent dosage contributes 42% to variance in removal efficiency) .
  • Quadratic regression models : Predict responses using equations like Y=β0+β1X1+β2X2+β12X1X2Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_{12}X_1X_2, where YY is removal efficiency and XiX_i are variables .
  • Contour plots : Visualize interactions between parameters (e.g., synergistic effects of pH and temperature) to guide optimization .

How can researchers ensure reproducibility in this compound adsorption experiments?

Level: Basic
Answer: Reproducibility requires:

  • Standardized protocols : Detailed documentation of adsorbent preparation (e.g., A. campestris immobilization on Amberlite XAD-4) and dye solution preparation .
  • Instrument calibration : Regular calibration of UV-Vis spectrophotometers at 595 nm for dye concentration measurements .
  • Replication : Triplicate experiments with error margins <5% to confirm consistency .

What advanced characterization techniques validate this compound adsorption mechanisms?

Level: Advanced
Answer: Mechanistic insights are derived from:

  • SEM-EDS : Confirms dye deposition on adsorbent surfaces and elemental composition changes post-adsorption .
  • FTIR spectroscopy : Identifies functional groups (e.g., -OH, -NH₂) involved in dye binding .
  • BET analysis : Measures surface area and pore size distribution, correlating structural properties with adsorption capacity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.